molecular formula C17H13ClN4O3S B11359835 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Cat. No.: B11359835
M. Wt: 388.8 g/mol
InChI Key: REGKVEWYXIKXLN-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinone ring, a thiadiazole ring, and a furan carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C17H13ClN4O3S

Molecular Weight

388.8 g/mol

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C17H13ClN4O3S/c18-11-3-5-12(6-4-11)22-9-10(8-14(22)23)16-20-21-17(26-16)19-15(24)13-2-1-7-25-13/h1-7,10H,8-9H2,(H,19,21,24)

InChI Key

REGKVEWYXIKXLN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine, followed by cyclization to produce the pyrrolidinone ring.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling of the Rings: The pyrrolidinone and thiadiazole rings are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Furan Carboxamide Group: Finally, the furan carboxamide group is introduced through a reaction with furan-2-carboxylic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate Receptors: It can interact with cellular receptors, leading to changes in cell signaling pathways.

    Induce Apoptosis: In cancer cells, the compound can induce programmed cell death (apoptosis) through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
  • N-{5-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide
  • N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide

Uniqueness

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with a unique set of molecular targets, making it a valuable compound for research and potential therapeutic applications.

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